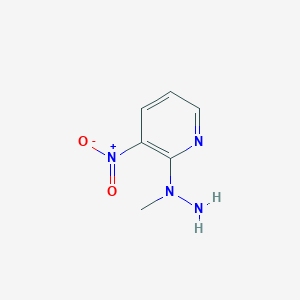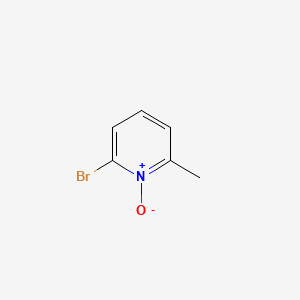
2-(1-Methylhydrazino)-3-nitropyridine
Vue d'ensemble
Description
2-(1-Methylhydrazino)-3-nitropyridine is a chemical compound with the molecular formula C6H9N3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine or similar compounds often involves reactions with hydrazine derivatives . For instance, organosilyl isocyanates can react with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine to produce urea and previously unknown semicarbazides .Applications De Recherche Scientifique
- Field : Inorganic Chemistry
- Application : This research involves the synthesis and characterization of copper (II) complexes with Schiff bases derived from 2-Hydroxy-4-Methoxybenzaldehyde .
- Methods : The research involved the preparation of a novel Schiff base and the synthesis of six new copper (II) complexes . The characterization of these compounds was done using various techniques such as IR, UV-Vis, EPR, FAB mass spectroscopy, elemental and thermal analysis, magnetic susceptibility measurements, and molar electric conductivity .
- Results : The research resulted in the synthesis of six new copper (II) complexes. The crystal structures of the Schiff base and one of the complexes were determined by single crystal X-ray diffraction studies . The in vitro antimicrobial activity against certain strains was also studied and compared with that of the free ligand .
- Field : Organic Chemistry
- Application : This research involves the reactions of organosilyl isocyanates with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine .
- Methods : The research involved the reactions of organosilyl isocyanates with different types of hydrazines . Quantum chemistry was used to study the structure and electronic properties of the isocyanates and to obtain the thermodynamic parameters of their isomerization .
- Results : The reactions provided a facile synthetic route to urea and previously unknown semicarbazides .
Synthesis and Characterization of Copper (II) Complexes
Reactions of Organosilyl Isocyanates with Hydrazines
- Field : Organic Chemistry
- Application : This compound is a derivative of 1-Methylhydrazino and is used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The results or outcomes obtained would also depend on the specific reaction being carried out .
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of new 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives from N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines . These compounds were evaluated for their cytotoxic effects toward three human cancer cell lines .
- Methods : The research involved the synthesis of these new derivatives and their evaluation for cytotoxic effects .
- Results : All compounds showed moderate or weak cytotoxic effects against the tested cancer cell lines, but selective cytotoxic effects were observed . Compound 16 exhibited the most potent cytotoxic activity against the HeLa cell line, with an IC 50 value of 10 µM, while 14 was the most active against the MCF-7 and HCT-116 cell lines, affording IC 50 values of 15 µM and 16 µM, respectively .
5-(1-Methylhydrazino)-1,2,3-thiadiazole
Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives
- Field : Organic Chemistry
- Application : This compound is a derivative of 1-Methylhydrazino and is used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The results or outcomes obtained would also depend on the specific reaction being carried out .
- Field : Organic Chemistry
- Application : This research involves the reactions of organosilyl isocyanates with hydrazine, 1,1-dimethylhydrazine, and 1-methyl-1-[2-(1-methylhydrazino)ethyl]hydrazine .
- Methods : The research involved the reactions of organosilyl isocyanates with different types of hydrazines . Quantum chemistry was used to study the structure and electronic properties of the isocyanates and to obtain the thermodynamic parameters of their isomerization .
- Results : The reactions provided a facile synthetic route to urea and previously unknown semicarbazides .
2-(1-Methylhydrazin-1-yl)-3-(Trifluoromethyl)Quinoxaline
Reactions of Organosilyl Isocyanates with Hydrazines
Propriétés
IUPAC Name |
1-methyl-1-(3-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPKCYOYHLBERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380295 | |
| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazino)-3-nitropyridine | |
CAS RN |
30963-12-3 | |
| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)



![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)


